N-(3,4-difluorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a pyridazine core substituted with a 2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl group at position 6 and a sulfanyl acetamide moiety at position 2. The 3,4-difluorophenyl group on the acetamide nitrogen introduces electron-withdrawing properties, which may enhance metabolic stability and binding affinity to biological targets such as enzymes or receptors involved in inflammatory or proliferative pathways .
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O2S2/c1-13-22(33-23(26-13)15-5-3-4-6-19(15)31-2)18-9-10-21(29-28-18)32-12-20(30)27-14-7-8-16(24)17(25)11-14/h3-11H,12H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCACWNQHVCWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under basic conditions.
Introduction of the pyridazine ring: The thiazole intermediate can be reacted with a hydrazine derivative to form the pyridazine ring.
Attachment of the difluorophenyl group: This step involves the coupling of the pyridazine-thiazole intermediate with a difluorophenyl halide using a palladium-catalyzed cross-coupling reaction.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acetamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Amines, thiols, palladium catalysts, and inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(3,4-difluorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide has shown potential in various pharmacological studies:
- Anti-Cancer Activity : Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated IC50 values in the micromolar range against breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. The structural modifications can enhance anti-cancer activity significantly .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47e | T47D | 43.4 |
| 47f | HCT-116 | 6.2 |
- Anti-inflammatory Properties : The compound's thiazole and pyridazine components may interact with inflammatory pathways, making it a candidate for further studies on anti-inflammatory effects .
Biological Studies
The compound's structural features allow it to interact with specific enzymes and receptors:
- Enzyme Inhibition : Molecular docking studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This could have implications for drug design targeting metabolic disorders .
Materials Science
In addition to its biological applications, this compound can serve as a building block in the synthesis of advanced materials:
- Synthesis of Novel Compounds : The unique structure allows for the development of new materials with specific properties useful in electronics or photonics. Its reactivity can be exploited to create polymers or nanomaterials with tailored functionalities .
Case Study 1: Anti-Cancer Research
Recent research focused on synthesizing derivatives of N-(3,4-difluorophenyl)-2-{6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide to evaluate their anti-cancer properties. The study found that certain derivatives exhibited enhanced cytotoxicity against breast cancer cells compared to the parent compound.
Case Study 2: Enzyme Interaction Studies
A study utilized molecular docking techniques to investigate the interaction of N-(3,4-difluorophenyl)-2-{6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide with specific enzyme targets. Results indicated promising binding affinities that suggest potential for therapeutic applications in enzyme-related diseases.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Heterocyclic Modifications
Compound A : N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 499124-67-3)
- Structural Difference : Replaces the pyridazine-thiazole system with a 1,2,4-triazole ring substituted with 4-methylphenyl and pyridinyl groups.
- However, the pyridazine-thiazole system in the target compound could provide greater conformational rigidity, influencing selectivity .
Compound B : 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (CAS 477332-63-1)
- Structural Difference : Substitutes the thiazole-pyridazine core with a triazole ring bearing a 4-chlorophenyl group.
- Implications : The chloro substituent increases hydrophobicity, which may improve membrane permeability but reduce solubility. The difluorophenyl group in the target compound balances lipophilicity and electronic effects .
Substituent Variations
Compound C : N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 618415-13-7)
- Structural Difference : Replaces 3,4-difluorophenyl with 3-chloro-4-fluorophenyl and introduces an ethyl group on the triazole.
- Implications : Chlorine’s larger atomic radius compared to fluorine may sterically hinder target binding. The ethyl group could modulate pharmacokinetics by altering metabolic oxidation pathways .
Compound D : N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 573943-64-3)
- Structural Difference : Features a chloro-methoxy-methylphenyl group and an ethyl-triazole substitution.
Pharmacological Activity Comparisons
Biological Activity
N-(3,4-difluorophenyl)-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by several functional groups, including a difluorophenyl moiety and a thiazole-pyridazine hybrid structure. Its molecular formula is C₁₈H₁₈F₂N₄O₂S, and it possesses unique properties that may influence its biological interactions.
Research indicates that this compound exhibits anticancer properties through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Notably, it has shown effectiveness against human breast cancer (MCF-7) and colon cancer (HCT-116) cells with IC₅₀ values indicating significant cytotoxicity .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, which is crucial for eliminating malignant cells. The underlying mechanism involves the activation of caspases and modulation of apoptotic pathways .
- Targeting Specific Pathways : It appears to interfere with specific signaling pathways associated with tumor growth and metastasis. For instance, it may inhibit the PI3K/Akt pathway, which is often upregulated in cancer .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Cell Line | IC₅₀ (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | MCF-7 | 27.3 | Apoptosis | Induces caspase activation |
| Study 2 | HCT-116 | 6.2 | Cell cycle arrest | Inhibits PI3K/Akt pathway |
| Study 3 | A549 | 15.0 | Antiproliferative | Targets mitochondrial function |
| Study 4 | HeLa | 10.5 | Apoptosis | Increases reactive oxygen species |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Case Study on Breast Cancer : In vivo experiments using MCF-7 xenograft models revealed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups .
- Combination Therapy : Research has suggested that this compound may enhance the efficacy of existing chemotherapeutics when used in combination therapy, potentially overcoming drug resistance seen in various cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
